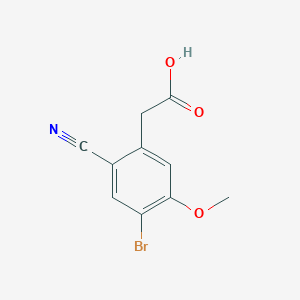
2-(4-Bromo-2-cyano-5-methoxyphenyl)acetic acid
Descripción general
Descripción
2-(4-Bromo-2-cyano-5-methoxyphenyl)acetic acid, also known as BCA-MA, is an organic compound belonging to the class of carboxylic acids. BCA-MA is a colorless, crystalline solid with a molecular weight of 255.20 g/mol and a melting point of 135-140 °C. It is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). BCA-MA has been extensively studied due to its interesting properties and potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 2-(4-Bromo-2-cyano-5-methoxyphenyl)acetic acid is not yet fully understood. However, it is believed that this compound binds to the active site of the enzyme acetylcholinesterase, preventing the breakdown of the neurotransmitter acetylcholine. This leads to an increase in the concentration of acetylcholine in the synapse, resulting in an increase in neuronal activity. Similarly, this compound may also bind to the active site of the enzyme COX-2, preventing the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been found to be an effective inhibitor of the enzyme acetylcholinesterase, resulting in an increase in the concentration of the neurotransmitter acetylcholine. This leads to an increase in neuronal activity, which may have beneficial effects in the treatment of neurological disorders such as Alzheimer’s disease. In addition, this compound has been shown to be a potent inhibitor of the enzyme COX-2, resulting in an anti-inflammatory effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Bromo-2-cyano-5-methoxyphenyl)acetic acid has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and is soluble in common organic solvents such as methanol, ethanol, and DMSO. In addition, it is a potent inhibitor of the enzymes acetylcholinesterase and COX-2, making it useful for the study of these enzymes. However, this compound also has some limitations. For example, it is not a very stable compound and can easily decompose when exposed to light or heat.
Direcciones Futuras
2-(4-Bromo-2-cyano-5-methoxyphenyl)acetic acid has a variety of potential applications in the fields of medicine and biotechnology. One potential future direction for research is to explore the use of this compound as a therapeutic agent for the treatment of neurological disorders such as Alzheimer’s disease. In addition, further research could be conducted to explore the potential of this compound as an anti-inflammatory agent. Finally, research could be conducted to explore the potential of this compound as a drug delivery system, as it has been shown to be effective at targeting specific cells and tissues.
Aplicaciones Científicas De Investigación
2-(4-Bromo-2-cyano-5-methoxyphenyl)acetic acid has been used in various scientific research applications, such as in the study of enzyme inhibitors, cell signaling, and drug delivery. In particular, this compound has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes this compound a potential therapeutic agent for the treatment of Alzheimer’s disease and other neurological disorders. In addition, this compound has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. Thus, this compound may be useful in the development of anti-inflammatory drugs.
Propiedades
IUPAC Name |
2-(4-bromo-2-cyano-5-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-15-9-3-6(4-10(13)14)7(5-12)2-8(9)11/h2-3H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCWQZLKSKMVOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)O)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B1529846.png)
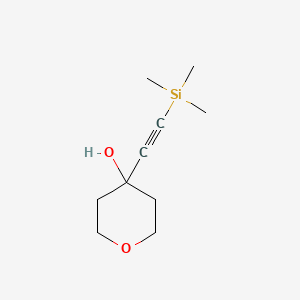
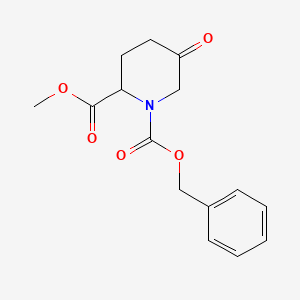
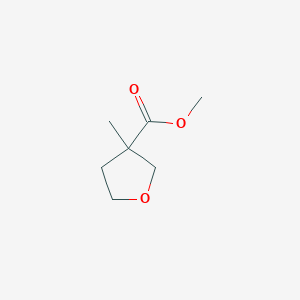
![Benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1529854.png)
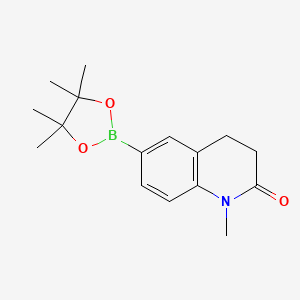
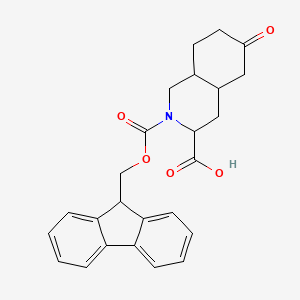
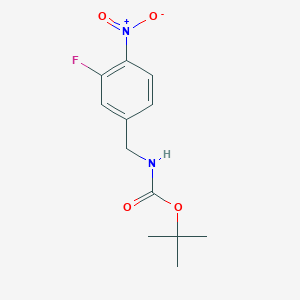


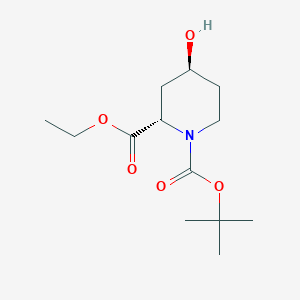
![Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B1529865.png)
![2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one](/img/structure/B1529868.png)